![molecular formula C13H19BrO B13619377 [2-Bromo-1-(3-methylbutoxy)ethyl]benzene CAS No. 5452-50-6](/img/structure/B13619377.png)
[2-Bromo-1-(3-methylbutoxy)ethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Bromo-1-(3-methylbutoxy)ethyl]benzene: is an organic compound with the molecular formula C13H18Br2O It is a derivative of benzene, where a bromine atom and a 3-methylbutoxy group are attached to an ethyl chain, which is further connected to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(3-methylbutoxy)ethylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Substitution Reactions: [2-Bromo-1-(3-methylbutoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution: Formation of ethers, alcohols, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals.
作用機序
The mechanism of action of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
- 1-Bromo-2-(2-bromo-1-(isopentyloxy)ethyl)benzene
- 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene
Comparison:
- Structural Differences: The position and type of substituents on the benzene ring
特性
CAS番号 |
5452-50-6 |
|---|---|
分子式 |
C13H19BrO |
分子量 |
271.19 g/mol |
IUPAC名 |
[2-bromo-1-(3-methylbutoxy)ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-11(2)8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChIキー |
RJJPOBGASDVUCK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(CBr)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


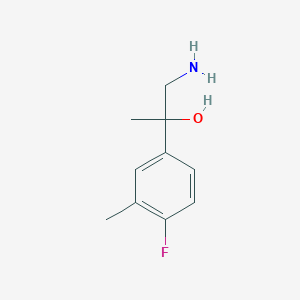

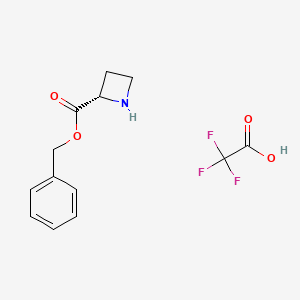
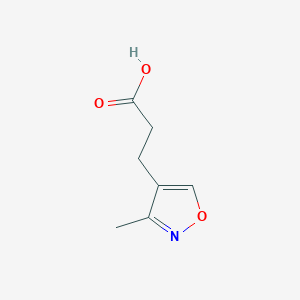
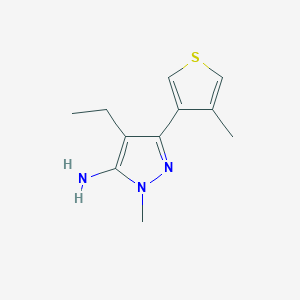


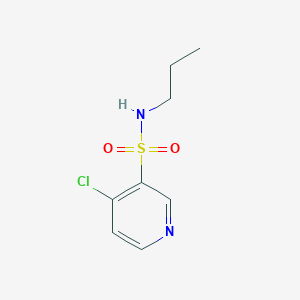

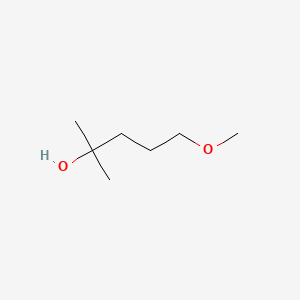
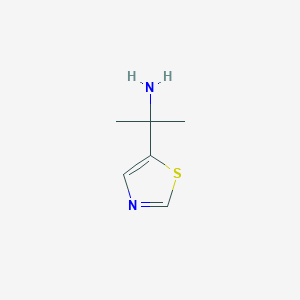

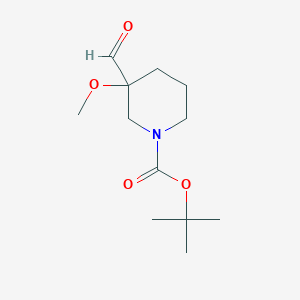
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
